N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Descripción
The exact mass of the compound N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-7-10-21(18(4)12-15)26-24(30)22-23(19-6-5-11-25-14-19)29(28-27-22)20-9-8-16(2)17(3)13-20/h5-14H,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEZGQFLFDPWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative based on recent research findings and case studies.
- Molecular Formula : C22H22N4
- Molecular Weight : 358.44 g/mol
- CAS Number : 277299-70-4
The biological activity of triazole derivatives is often attributed to their ability to interfere with various biochemical pathways. The compound is believed to exert its effects through:
- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may inhibit tubulin polymerization, thereby affecting cell division and proliferation.
- Cytokine Modulation : It has been shown to influence the release of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.
Anticancer Activity
Recent studies have demonstrated that N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Inhibition of tubulin polymerization |
| A549 | 0.43 | Induction of apoptosis via mitochondrial pathways |
| HT-29 | 0.30 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may be a potent candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that this compound can modulate cytokine release. Specifically:
- It reduced TNF-α production by approximately 44–60% at concentrations up to 50 µg/mL.
- The compound did not exhibit significant toxicity at high doses (up to 100 µg/mL), indicating a favorable safety profile for further investigation .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been evaluated against various bacterial strains:
- Gram-positive and Gram-negative bacteria : The results indicated moderate antibacterial properties, suggesting potential applications in treating bacterial infections.
Case Studies
A recent study synthesized several derivatives of triazoles and evaluated their biological activities. Among these derivatives, the one containing the pyridine moiety exhibited superior anti-inflammatory and anticancer properties compared to others lacking this functional group . This highlights the importance of molecular structure in determining biological activity.
Q & A
Basic Synthesis and Characterization
Q: What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach known for high specificity and yield . Key steps include:
- Azide preparation : Reacting 3,4-dimethylphenyl azide with propargyl derivatives under mild conditions (e.g., DMF, 50°C).
- Triazole formation : Catalyzing the cycloaddition with CuI (5 mol%) in THF at room temperature for 12 hours.
- Purification : Use reversed-phase HPLC with acetonitrile/water gradients to isolate the product (>95% purity) .
Optimization involves adjusting solvent polarity (e.g., DMSO for solubility) and catalyst loading to suppress byproducts.
Advanced Structural Elucidation
Q: How can researchers resolve ambiguities in the stereochemical configuration of the triazole core and substituent orientations? A: Combine:
- X-ray crystallography : Resolve bond lengths/angles (e.g., triazole N-N bonds ~1.34 Å) to confirm regiochemistry .
- 2D NMR : NOESY correlations between pyridin-3-yl protons and adjacent methyl groups validate spatial proximity .
- DFT calculations : Compare computed vs. experimental IR/Raman spectra to identify torsional strain in dimethylphenyl groups .
Basic Bioactivity Profiling
Q: What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer potential? A: Prioritize:
- Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Dose-response curves : Use 6–8 concentrations (1 nM–100 µM) and nonlinear regression modeling (Hill equation) .
- Selectivity screening : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced Mechanistic Studies
Q: How can researchers investigate the compound’s interaction with kinase targets implicated in cancer progression? A: Employ:
- Molecular docking : Model binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) using AutoDock Vina, focusing on hydrogen bonds with pyridine and triazole moieties .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for candidate targets .
- Kinase inhibition assays : Use ADP-Glo™ to quantify inhibition rates at 1–10 µM concentrations .
Data Contradiction Analysis
Q: How should discrepancies between computational predictions and experimental bioactivity data be addressed? A: Systematic troubleshooting steps include:
- Replication : Verify assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Metabolite profiling : Use LC-MS to check for instability or off-target metabolism .
- Structural analogs : Compare activity of derivatives (e.g., replacing pyridin-3-yl with pyridin-4-yl) to identify pharmacophore requirements .
Advanced Pharmacokinetic Profiling
Q: What methodologies are recommended for assessing blood-brain barrier (BBB) permeability and metabolic stability? A:
- Parallel artificial membrane permeability assay (PAMPA-BBB) : Predict BBB penetration using a lipid-coated filter system .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .
Handling Synthetic Byproducts
Q: How can minor regioisomeric byproducts from the CuAAC reaction be identified and separated? A:
- HPLC-MS : Utilize a C18 column with 0.1% formic acid in mobile phases to resolve isomers (retention time shifts ±0.5 min) .
- Tandem MS/MS : Fragment ions at m/z 150–200 (triazole core) and 280–300 (dimethylphenyl groups) distinguish regioisomers .
- Crystallographic screening : Co-crystallize with thioredoxin to amplify diffraction differences .
Toxicity and Off-Target Profiling
Q: What strategies mitigate off-target effects in in vivo models? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
